molecular formula C16H11N3O4 B2916862 (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 313985-78-3

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2916862
CAS No.: 313985-78-3
M. Wt: 309.281
InChI Key: ZURGUQOHQGFDEM-VLGSPTGOSA-N
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Description

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide is a Schiff base compound characterized by the presence of an imine or azomethine group (-CH=N-). Schiff bases are synthesized by the condensation reaction of carbonyl compounds (aldehydes or ketones) with compounds containing an amine moiety

Preparation Methods

The synthesis of (Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the reaction between an aromatic aldehyde and an amine. One common method involves the use of salicylaldehyde and aniline in the presence of acetic acid, which is stirred at room temperature for a specific duration . The reaction conditions can vary, including catalyst-free, reflux, microwave irradiation, and ultrasonic conditions . Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

(Z)-6-nitro-2-(phenylimino)-2H-chromene-3-carboxamide can be compared with other Schiff base compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

6-nitro-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-15(20)13-9-10-8-12(19(21)22)6-7-14(10)23-16(13)18-11-4-2-1-3-5-11/h1-9H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGUQOHQGFDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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